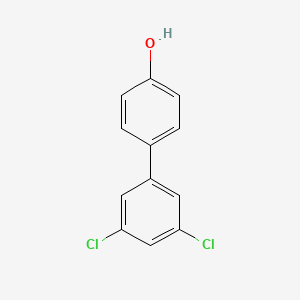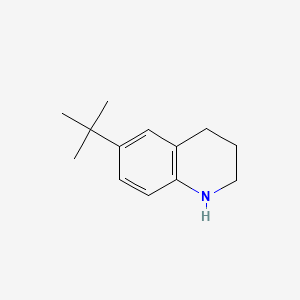![molecular formula C7H9NS B1352387 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine CAS No. 54903-50-3](/img/structure/B1352387.png)
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
概要
説明
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is an off-white to cream powder . It is used as an intermediate for Active Pharmaceutical Ingredients (APIs) such as Clopidogrel and Prasugrel .
Molecular Structure Analysis
The molecular formula of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is C7H9NS . It appears as a white to light yellow to light orange powder or crystal .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has a melting point range of 226.0 to 230.0 °C . It is soluble in water .科学的研究の応用
Antifungal and Antibacterial Activities
Derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial activities against various strains of fungi and bacteria, indicating its potential as a base for developing new antimicrobial agents .
Anticancer Activity
Novel derivatives of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine have been synthesized and characterized for their in vitro cytotoxic potential against human lung carcinoma. This showcases the compound’s application in cancer research and potential therapeutic development .
Heterocyclic Compound Research
This compound is recognized as an important heterocyclic compound that is widely distributed in nature. Its derivatives are studied for various biological activities, which contributes to the field of natural product chemistry and drug discovery .
Synthesis of Novel Compounds
Research has been conducted on designing and synthesizing novel series of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine molecular skeleton. These compounds are characterized by specific moieties and groups that could lead to new pharmacological properties .
Safety and Hazards
作用機序
Target of Action
It has been used as a key intermediate in the synthesis of various bioactive compounds . For instance, it has been used in the synthesis of derivatives that act as inhibitors for the Epidermal Growth Factor Receptor (EGFR) L858R/T790M kinase, which plays a crucial role in non-small cell lung cancer .
Mode of Action
For example, aminopyrimidine derivatives with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine side chains have been designed to inhibit EGFR L858R/T790M kinase, thereby potentially overcoming drug resistance in non-small cell lung cancer .
Biochemical Pathways
For instance, derivatives of this compound have been shown to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle .
Result of Action
For example, derivatives of this compound have been shown to cause a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle, with a concomitant decrease of cells in the other phases of the cell cycle (especially the G0/G1 phase) .
特性
IUPAC Name |
4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUWOLDNYOTRBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203414 | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | |
CAS RN |
54903-50-3 | |
| Record name | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5,6,7-Tetrahydrothieno(3,2-c)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60203414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5,6,7-TETRAHYDROTHIENO(3,2-C)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3AKK727FU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine relate to its biological activity, particularly as an antiplatelet agent?
A1: The presence of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is crucial for the antiplatelet activity observed in several derivatives. Modifications to this core structure can significantly impact potency and selectivity. For instance, introducing specific substituents, such as a 2-chlorobenzyl group at the 5-position, as seen in Ticlopidine, results in potent inhibition of platelet aggregation. [ [] ] Further research has shown that the presence of a central amide linkage, a secondary amine, and (R)-configuration at the 4-position of the core are key factors for potent inhibition of Hedgehog acyltransferase (HHAT). [ [] ]
Q2: Are there other biological activities associated with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives besides antiplatelet effects?
A2: Yes, research has demonstrated that certain derivatives exhibit inhibitory activity against phenylethanolamine N-methyltransferase. [ [] ] Additionally, some analogues show promising complement inhibition activity without exhibiting haemolytic activity or cytotoxicity in human cell lines. [ [] ]
Q3: Can you elaborate on the role of chirality in the biological activity of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
A3: Chirality plays a significant role. Research on HHAT inhibitors showed that the (R)-configuration at the 4-position of the tetrahydrothieno[3,2-c]pyridine core is crucial for potent inhibitory activity. [ [] ] This highlights the importance of stereochemistry in optimizing the biological activity of these compounds.
Q4: How does Ticlopidine, a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, interact with its target to exert its antiplatelet effects?
A4: While the exact mechanism remains unclear, studies suggest that Ticlopidine does not primarily rely on elevated cAMP levels or prostaglandin synthesis for its antiplatelet action. [ [] ] Unlike some antiplatelet agents, its inhibitory effect on ADP-induced aggregation is not reversed by adenylate cyclase inhibitors. [ [] ] This suggests a unique mechanism that warrants further investigation.
Q5: How does Prasugrel, another derivative, exert its antiplatelet effects?
A5: Prasugrel functions as a prodrug that is metabolized in vivo to its active form. This active metabolite inhibits platelet aggregation and activation. The biotransformation process involves ester bond hydrolysis followed by cytochrome P450-mediated metabolism. [ [] ]
Q6: What is the role of human carboxylesterases in the metabolism of Prasugrel?
A6: Human carboxylesterases, particularly hCE1 and hCE2, play a crucial role in the conversion of Prasugrel to its active metabolite. hCE2 exhibits significantly higher efficiency than hCE1 in hydrolyzing Prasugrel. [ [] ]
Q7: What is the contribution of the intestine to the formation of Prasugrel's active metabolite?
A7: The intestine plays a significant role in the conversion of Prasugrel to its active metabolite, comparable to the liver's contribution. Studies in dogs revealed that the intestine converts a substantial amount of Prasugrel to the active metabolite, highlighting its importance in the drug's overall pharmacokinetic profile. [ [] ]
Q8: What is the molecular formula and weight of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine?
A8: The molecular formula is C7H9NS, and the molecular weight is 139.22 g/mol.
Q9: What are some key synthetic approaches for producing 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
A9: Several methods exist, including:
- Modified Pictet-Spengler reaction: This approach involves the condensation of 2-(2-thienyl)ethylamine with a carbonyl compound, followed by cyclization. [ [, ] ]
- Multicomponent synthesis using 2-chlorophenyl zinc bromide: This method facilitates the construction of the benzylamine core found in Ticlopidine and related derivatives. [ [] ]
- Nucleophilic substitution reactions: Starting from readily available materials like (R)-2-chloromandelic acid, a series of transformations involving methyl esterification, sulfonylation, and nucleophilic substitution can lead to the desired products, exemplified by the synthesis of Clopidogrel hydrogen sulfate. [ [] ]
Q10: What strategies can improve the stability, solubility, or bioavailability of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives?
A10: Formulating these compounds as specific salts, such as hydrochloride or maleate salts, has demonstrated improved stability and oral absorption. [ [] ] For example, Prasugrel hydrochloride acetic acid solvate exhibits enhanced stability and solubility compared to Prasugrel hydrochloride. [ [] ]
Q11: What analytical techniques are commonly employed for characterizing and quantifying 4,5,6,7-tetrahydrothieno[3,2-c]pyridine and its derivatives?
A11: Various methods are used, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

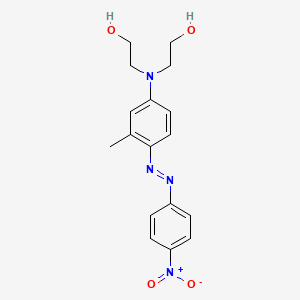
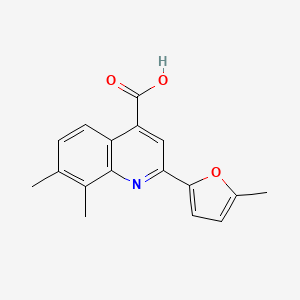
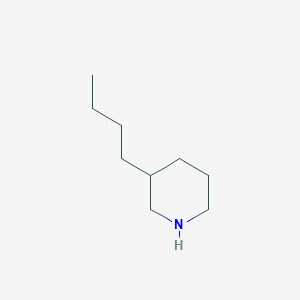

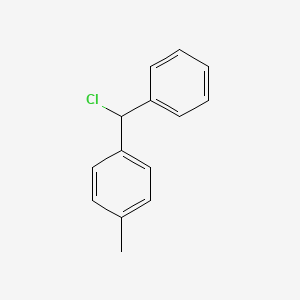


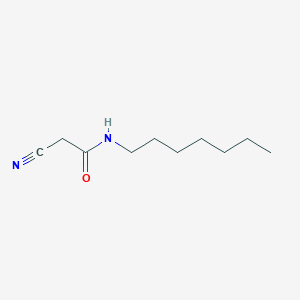
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine](/img/structure/B1352319.png)


